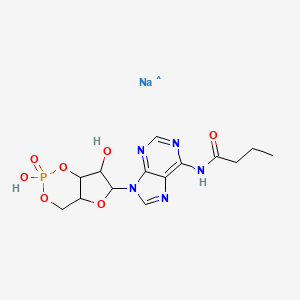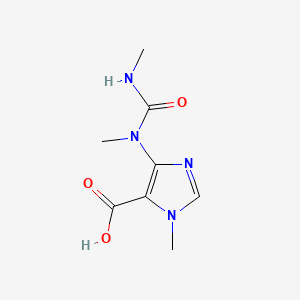
3-Benzhydryloxypropane-1,2-diol
Übersicht
Beschreibung
3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed glyceryl ether . It has been reported to have muscle relaxant, anticonvulsive, sedative, and analgesic activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of 1,2-diols in general involves various methods. For instance, 1,2-diols can be synthesized by the addition of lithiated epoxides to boronates . Another method involves the transformation of epoxides to β-alkoxy alcohols using molybdenum(VI) dichloride dioxide (MoO2Cl2) as a catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.31 . It has a melting point of 52-54°C and a predicted boiling point of 452.6±40.0 °C . The predicted density is 1.169±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
A study by Kihumbu et al. (2002) details a stereoselective two-step enzymatic synthesis process for stereoisomers of 1-phenylpropane-1,2-diol, which is structurally related to 3-Benzhydryloxypropane-1,2-diol. This process uses combinations of a lyase followed by an alcohol dehydrogenase to synthesize each diol separately (Kihumbu et al., 2002).
Chemical Reactions and Synthesis
Mitsunobu et al. (1976) investigated the benzoylation of various diols, including those similar to this compound. They observed different reaction pathways depending on the structure of the diols, providing insights into chemical reactions involving such compounds (Mitsunobu et al., 1976).
Microbial Production
Zeng and Sabra (2011) reviewed the microbial production of diols, including compounds like this compound. These diols, considered platform green chemicals, are produced via direct microbial bioconversion of renewable materials (Zeng & Sabra, 2011).
Stereoselective Biosynthesis
Silk and Macaulay (2003) studied the stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta. They explored the incorporation of aromatic aldehydes into these diols, shedding light on the biosynthesis mechanisms relevant to compounds like this compound (Silk & Macaulay, 2003).
Multi-Enzyme Cascade Reaction
Presečki et al. (2018) explored a stereoselective three-enzyme cascade for synthesizing 1-phenylpropane-1,2-diol, a compound similar to this compound. This study illustrates different strategies for producing chiral vic-1,2-diol, highlighting the importance of enzyme stability and reaction kinetics (Presečki et al., 2018).
Catechol Oxidase Activity
Selmeczi et al. (2003) investigated the catecholase activity of dicopper complexes with N-donor ligands, which is relevant for understanding the catalytic properties of compounds like this compound (Selmeczi et al., 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed Glyceryl ether
Mode of Action
The compound is known to exhibit muscle relaxant, anticonvulsive, sedative, and analgesic activities . .
Pharmacokinetics
- Melting point : 52-54°C
- Boiling point : 452.6±40.0 °C (Predicted)
- Density : 1.169±0.06 g/cm3 (Predicted)
- Solubility : Slightly soluble in Chloroform, DMSO, and Methanol
These properties can influence the compound’s bioavailability and pharmacokinetic behavior.
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.
Eigenschaften
IUPAC Name |
3-benzhydryloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNUSCYDHBEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




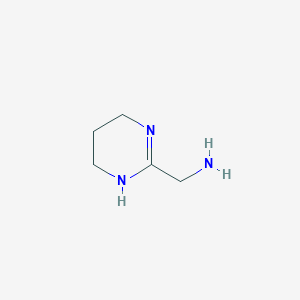
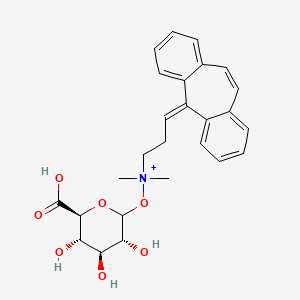


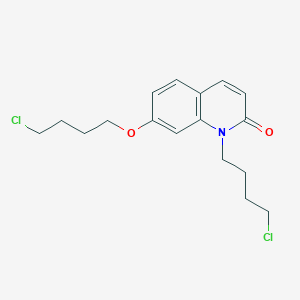
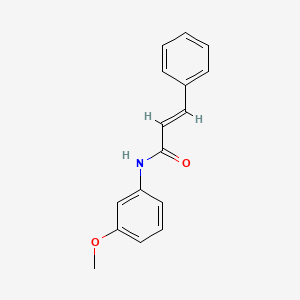
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
